Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730629
InChI: InChI=1S/C9H12N2O3S/c1-3-15(10,13)8-7(9(12)14-2)5-4-6-11-8/h4-6,10H,3H2,1-2H3
SMILES:
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol

Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC17730629

Molecular Formula: C9H12N2O3S

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate -

Specification

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
IUPAC Name methyl 2-(ethylsulfonimidoyl)pyridine-3-carboxylate
Standard InChI InChI=1S/C9H12N2O3S/c1-3-15(10,13)8-7(9(12)14-2)5-4-6-11-8/h4-6,10H,3H2,1-2H3
Standard InChI Key HOZZLDNMDXVBIB-UHFFFAOYSA-N
Canonical SMILES CCS(=N)(=O)C1=C(C=CC=N1)C(=O)OC

Introduction

Chemical Identity

PropertyValue
IUPAC NameMethyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
CAS Number2060034-12-8
Molecular FormulaC9H12N2O3SC_9H_{12}N_2O_3S
Molecular Weight228.27 g/mol
StructurePyridine ring with ethyl-imino and oxo-sulfur substituents

This compound's structure includes a pyridine core substituted at the 3-position with a carboxylic acid ester group and at the 2-position with an ethyl-imino-oxo-lambda6-sulfur moiety. The presence of these functional groups suggests potential reactivity in both nucleophilic and electrophilic reactions.

Synthesis and Structural Characterization

The synthesis of Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate likely involves multi-step organic reactions, including:

  • Functionalization of a pyridine ring.

  • Introduction of sulfur-containing groups through thiolation or sulfonation.

  • Esterification to attach the methyl group on the carboxylic acid.

Characterization techniques typically employed for similar compounds include:

  • NMR Spectroscopy (1H and 13C): To identify functional groups and confirm molecular structure.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To detect specific bonds like C=O (ester) and C=N (imino).

  • X-ray Crystallography: For detailed structural elucidation.

Potential Applications

Although specific applications for this compound are not explicitly documented, its structural features suggest potential uses in:

  • Pharmaceutical Research:

    • Compounds containing pyridine rings and sulfur groups are often explored for antimicrobial or anticancer properties.

    • The imino functionality could be involved in enzyme inhibition or receptor binding.

  • Material Science:

    • The sulfur-containing moiety might contribute to unique electronic or optical properties, making it a candidate for material applications.

  • Chemical Intermediates:

    • Its reactive functional groups make it suitable as an intermediate in synthesizing more complex molecules.

Biological Activity

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